1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride
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Overview
Description
1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride is a chemical compound that belongs to the class of azetidines and piperazines Azetidines are four-membered nitrogen-containing heterocycles, while piperazines are six-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride typically involves the reaction of azetidine derivatives with piperazine derivatives. One common method involves the use of 1-(Azetidin-3-yl)-4-ethylpiperazine as a starting material, which is then reacted with hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its trihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine or piperazine ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions may result in various substituted azetidine or piperazine derivatives .
Scientific Research Applications
1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents. .
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit specific enzymes involved in disease pathways. The exact mechanism of action depends on the specific application and the biological target being investigated .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: A related compound with similar structural features, used in the synthesis of various pharmaceuticals.
1-(Azetidin-3-yl)piperazine:
Uniqueness
1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride is unique due to its specific combination of azetidine and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of novel pharmaceutical agents and in the study of its biological effects .
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-ethylpiperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3.3ClH/c1-2-11-3-5-12(6-4-11)9-7-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZFGTAZXCGIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CNC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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